3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, characterized by a 7,8,9,10-tetrahydro ring system and a substituted methoxy group at the 3-position. The methoxy substituent is attached to a 6-chloro-1,3-benzodioxole moiety, which introduces both lipophilic and electron-withdrawing properties. This structural framework is analogous to coumarin derivatives and urolithin analogues, which are known for their fluorescent sensing capabilities and enzyme inhibitory activities .
Properties
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c22-17-9-20-19(25-11-26-20)7-12(17)10-24-13-5-6-15-14-3-1-2-4-16(14)21(23)27-18(15)8-13/h5-9H,1-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWDPJVYGQLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC5=C(C=C4Cl)OCO5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H17ClO5
- Molecular Weight : 384.82 g/mol
- CAS Number : Not specified in the search results but can be derived from its molecular structure.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It is believed to act on the cannabinoid receptors , particularly CB2 receptors, which are involved in various physiological processes including pain modulation, immune response, and inflammation. The structure of the compound allows it to bind effectively to these receptors, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that compounds similar to this one can reduce inflammation by modulating the activity of immune cells and cytokine production.
- Analgesic Properties : There is evidence suggesting that it may have pain-relieving properties through its action on cannabinoid receptors.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Case Study Examples
- Study on Anti-inflammatory Activity : A study published in ACS Chemical Neuroscience explored the anti-inflammatory effects of related compounds on microglial cells. The results indicated a significant reduction in pro-inflammatory cytokines when treated with similar benzodioxole derivatives .
- Pain Relief Mechanism : Research involving animal models demonstrated that compounds with similar structures exhibit analgesic effects by activating CB2 receptors, leading to decreased pain sensitivity .
- Neuroprotection in Models of Neurodegeneration : In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential role in treating neurodegenerative diseases .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds related to benzo[c]chromenes exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated the efficacy of similar benzo[c]chromene derivatives against breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Neuroprotective Effects
Compounds with a similar structure have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism often involves the modulation of oxidative stress and inflammation in neuronal cells . This suggests that 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may offer protective benefits against neuronal damage.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been documented. It may act by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases . This application is particularly relevant given the rising interest in developing anti-inflammatory drugs from natural product derivatives.
Case Studies
Several case studies highlight the effectiveness of compounds similar to 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one:
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity at three key sites:
Stability and Degradation
-
Acidic Conditions : The tetrahydro ring undergoes partial ring-opening in concentrated HCl, forming a diketone intermediate .
-
Oxidative Stress : Exposure to H₂O₂ or O₃ leads to oxidation of the chromenone carbonyl to a carboxylic acid .
-
Photodegradation : UV light induces cleavage of the benzodioxole ring, generating chloro-phenolic byproducts .
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:
Comparative Reactivity of Structural Analogs
The reactivity profile aligns with derivatives reported in literature:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with structurally and functionally related compounds:
Structural and Functional Insights
- Fluorescence Sensing: THU-OH and URO-B exhibit selective fluorescence quenching with Fe³⁺, but THU-OH’s tetrahydro ring enhances stability in cellular environments compared to URO-B .
- Enzyme Inhibition : Derivatives like 4j demonstrate that alkoxy substituents (e.g., tetrahydro-2H-pyran) improve PDE2 inhibition (IC₅₀ ~34 μM) by enhancing hydrophobic interactions with the enzyme’s active site . The target compound’s benzodioxole group, with its chloro substituent, could similarly enhance binding affinity or selectivity.
- Synthetic Flexibility : The synthesis of alkoxy-substituted derivatives (e.g., 1o , 4j ) typically involves nucleophilic substitution reactions under reflux conditions, suggesting the target compound could be synthesized analogously .
Key Differences and Implications
Substituent Effects :
- Hydroxy vs. Methoxy : Hydroxy groups (THU-OH, URO-B) enable metal coordination but may reduce stability. Methoxy groups (target compound, 4j ) enhance lipophilicity and stability, critical for cellular uptake and enzymatic interactions.
- Chloro-Benzodioxole vs. Tetrahydro-2H-Pyran : The chloro-benzodioxole group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence fluorescence efficiency or enzyme binding compared to 4j ’s tetrahydropyran group.
However, this requires experimental validation.
Q & A
Q. What are the established synthetic routes for this compound, and how can its purity be validated?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a derivative was prepared by reacting 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with a chlorinated benzodioxolylmethyl group under basic conditions, yielding 78% product . Purity validation typically involves:
Q. How can the structural integrity of this compound be confirmed experimentally?
Key methods include:
- NMR spectroscopy : Assign peaks to specific protons (e.g., coupling constants like J = 8.8 Hz for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., C₁₆H₁₂O₆ has a molecular weight of 300.26 g/mol) .
- X-ray crystallography : Resolve bond lengths and angles in crystalline forms .
Q. What biological targets or pathways are associated with this compound?
The compound’s benzodioxole and chromenone moieties suggest activity against enzymes like fatty acid amide hydrolase (FAAH) and cholinesterases (AChE/BuChE) , which are implicated in neurodegenerative diseases . Researchers should design enzyme inhibition assays with controls for IC₅₀ determination.
Q. How should researchers select a theoretical framework for studying this compound’s mechanisms?
Link studies to established theories, such as:
- Structure-activity relationship (SAR) models to correlate substituents (e.g., chloro groups) with biological activity.
- Molecular docking simulations to predict binding affinities to enzyme active sites .
- Pharmacokinetic theories (e.g., Lipinski’s Rule of Five) to assess drug-likeness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response re-evaluation : Test the compound across a wider concentration range to identify non-linear effects.
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) that may alter activity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding factors .
Q. What experimental designs are optimal for studying environmental persistence or toxicity?
Adopt methodologies from environmental chemistry:
- Longitudinal studies : Monitor degradation products in simulated ecosystems (e.g., soil/water matrices) over time .
- Ecotoxicity assays : Use model organisms (e.g., Daphnia magna) to assess LC₅₀ values and bioaccumulation potential .
- Computational modeling : Predict environmental fate using software like EPI Suite .
Q. How can the compound’s enzyme inhibition mechanism be elucidated at the molecular level?
Q. What strategies mitigate synthesis challenges, such as low yields or side reactions?
- Optimize reaction conditions : Vary catalysts (e.g., K₂CO₃ vs. NaH), solvents (DMF vs. THF), and temperatures .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to prevent undesired substitutions during synthesis .
- Flow chemistry : Improve scalability and reduce side products via continuous reaction systems .
Methodological Considerations
Q. How should researchers design a robust SAR study for this compound?
- Synthesize analogs : Modify substituents (e.g., replace chloro with methoxy) and test activity .
- QSAR modeling : Use software like MOE or Schrödinger to predict bioactivity based on electronic/steric parameters .
- Validate hypotheses : Cross-reference computational predictions with in vitro/in vivo data .
Q. What analytical techniques are critical for detecting degradation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
